

An In-depth Technical Guide to Bemethyl (Bemitil) Hydrobromide

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Compound of Interest

Compound Name: Bemethyl

Cat. No.: B1149526

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemethyl (also known as Bemitil) is a synthetic compound classified as an actoprotector, a class of drugs that enhance the body's resistance to physical loads without increasing oxygen consumption.[1] As a synthetic adaptogen, it exhibits significant potential for improving physical performance.[1][2] This document provides a comprehensive technical overview of **Bemethyl** hydrobromide, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental data. It is intended to serve as a core resource for professionals in pharmacology and drug development.

Chemical Structure and Physicochemical Properties

Bemethyl is the common name for the compound 2-(ethylthio)benzimidazole, typically formulated as a hydrobromide salt.[2][3] The core structure consists of a benzimidazole ring system substituted at the 2-position with an ethylthio group.

IUPAC Name: 2-ethylsulfanyl-1H-benzimidazole;hydrobromide[3] Synonyms: Bemitil, Bemithyl, Metaprot, Antihot, 2-ethylthiobenzimidazole hydrobromide[2][3][4]

Table 1: Chemical Identifiers and Properties of **Bemethyl** Hydrobromide

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ BrN ₂ S	PubChem[3]
Molecular Weight	275.17 g/mol	PubChem
Canonical SMILES	CCSC1=NC2=CC=CC=C2N1. Br	PubChem[3]
InChIKey	BKUKXOMYGPYFJJ- UHFFFAOYSA-N	PubChem[3]
CAS Number	109628-14-0	PubChem[3]
LogP	3.633	LookChem[4]
Hydrogen Bond Donors	2	LookChem[4]
Hydrogen Bond Acceptors	2	LookChem[4]
Rotatable Bond Count	2	LookChem[4]

Mechanism of Action

Bemethyl's primary classification as an actoprotector stems from its ability to modulate metabolic processes, particularly under strenuous conditions or hypoxia.[2] Its mechanism is multifaceted, primarily revolving around the enhancement of cellular energy efficiency and the stimulation of protein synthesis.

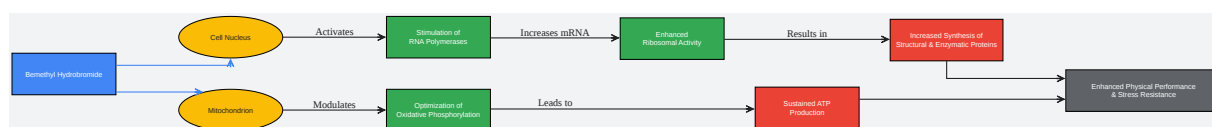
The core mechanism involves the positive modulation of RNA and protein synthesis, which contributes to cellular repair and adaptation to stress. It is believed to act at the genomic level, accelerating the transcription and translation processes. This leads to an increased synthesis of key enzymes and structural proteins, which is fundamental to its adaptogenic and performance-enhancing effects.

Furthermore, **Bemethyl** is understood to impact mitochondrial function. By optimizing oxidative phosphorylation, it helps maintain ATP levels during intense physical exertion without a corresponding increase in oxygen debt, a hallmark of the actoprotector class.[1] This antihypoxic effect is crucial for performance in low-oxygen environments.[2] The compound

also possesses antioxidant properties, protecting cells from the damaging effects of reactive oxygen species generated during metabolic stress.[3]

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action for **Bemethyl**, focusing on its influence on protein synthesis and mitochondrial energy production.



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Proposed mechanism of action for **Bemethyl**.

Experimental Protocols & Data

The synthesis and analysis of **Bemethyl** and its derivatives are well-documented in chemical literature. The following sections provide an overview of a representative synthesis protocol and quantitative data from related studies.

General Synthesis Protocol for 2-(Alkylthio)benzimidazoles

The synthesis of the **Bemethyl** scaffold, 2-(alkylthio)benzimidazole, is typically achieved through the reaction of 2-mercaptobenzimidazole with an appropriate alkyl halide in the presence of a base. This nucleophilic substitution reaction is a common method for producing thioether derivatives.[5][6]

Materials:

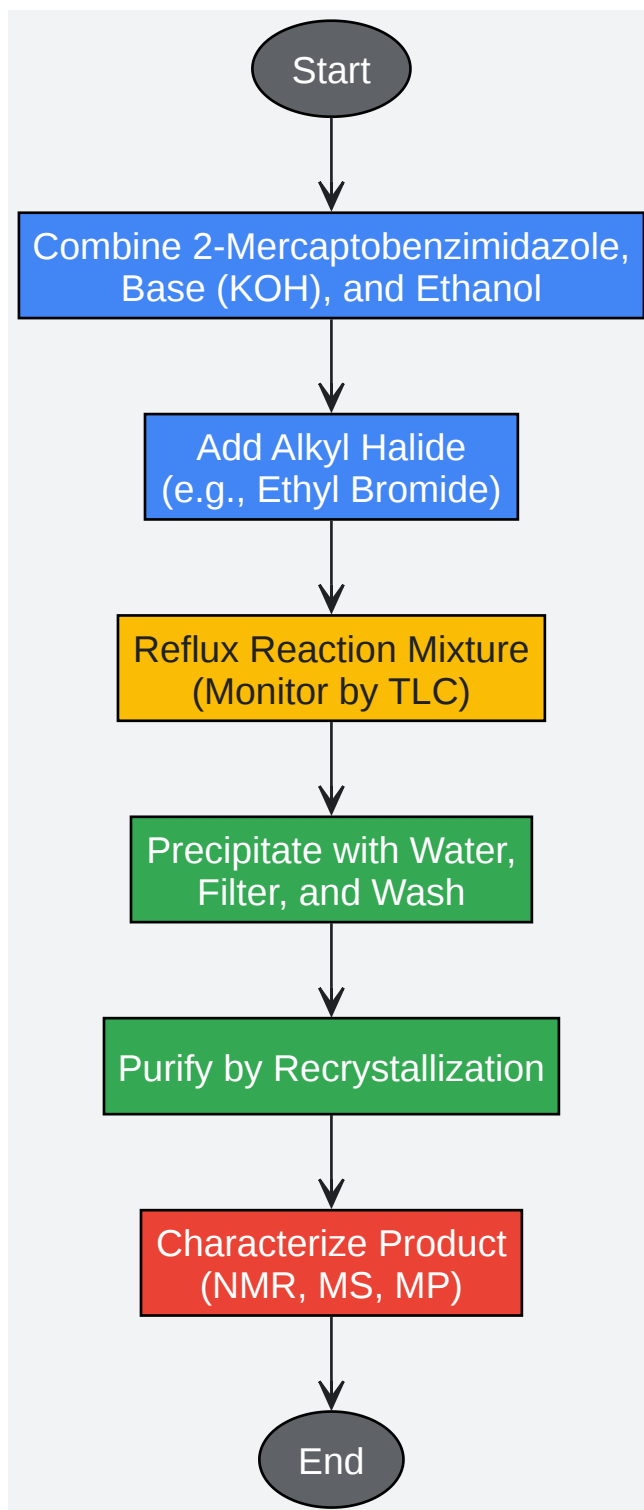
- 2-Mercaptobenzimidazole
- Ethyl bromide (or other suitable alkyl halide)
- Potassium hydroxide (or another suitable base like sodium ethoxide)
- Ethanol (as solvent)

Procedure:

- A solution of 2-mercaptobenzimidazole and a molar equivalent of potassium hydroxide is prepared in ethanol. The mixture is heated gently to facilitate the formation of the potassium thiolate salt.^[6]
- The solution is then cooled, and a molar equivalent of ethyl bromide is added dropwise.
- The reaction mixture is stirred and refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).^[6]
- Upon completion, the reaction mixture is cooled, and the product is precipitated by adding water.
- The crude product is collected by filtration, washed with water to remove inorganic salts, and dried.
- Purification is typically performed by recrystallization from a suitable solvent like ethanol to yield the pure 2-(ethylthio)benzimidazole.
- The hydrobromide salt can be prepared by treating the free base with hydrobromic acid.

Experimental Workflow Visualization

The diagram below outlines a typical workflow for the synthesis and characterization of a 2-(alkylthio)benzimidazole derivative like **Bemethyl**.



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Workflow for synthesis and characterization.

Quantitative Data from Related Benzimidazole Studies

While specific quantitative data for **Bemethyl**'s performance enhancement under controlled clinical settings are proprietary or limited, data from studies on analogous benzimidazole derivatives provide insight into the structure-activity relationships. For instance, studies on the inhibition of mitochondrial aldehyde dehydrogenase (mALDH) by benzimidazole-related compounds like benomyl show potent activity.

Table 2: In Vitro Inhibitory Concentration (IC50) of Benomyl and its Metabolite on mALDH

Compound	Condition	IC50 (μM)	Source
Benomyl	In vitro (mouse hepatic mALDH)	0.77	PubMed[7]
MBT	In vitro (mouse hepatic mALDH)	8.7	PubMed[7]
MBT	+NADPH	0.50	PubMed[7]
MBT	+NADPH + Microsomes	0.23	PubMed[7]
MBT Sulfoxide	In vitro (mALDH)	0.08 - 0.09	PubMed[7]

*MBT (S-methyl N-butylthiocarbamate) and its sulfoxide are metabolites of the related benzimidazole fungicide, benomyl. These data illustrate the high biological activity of benzimidazole-derived structures on mitochondrial enzymes.[7]

Conclusion

Bemethyl hydrobromide is a potent synthetic actoprotector with a well-defined chemical structure and a mechanism of action centered on the enhancement of protein synthesis and mitochondrial efficiency. Its properties make it a subject of significant interest for improving physical performance and resilience to environmental stressors. The established synthesis protocols for its benzimidazole core allow for further investigation and the development of novel analogues. The provided data and workflows offer a foundational resource for researchers and professionals engaged in the study and development of performance-enhancing pharmacological agents.

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